molecular formula C18H17F3N6O2S B2663634 3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1351586-96-3

3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2663634
CAS No.: 1351586-96-3
M. Wt: 438.43
InChI Key: RKPTUJIEOAEJMA-UHFFFAOYSA-N
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Description

Introduction to Structural Components and Research Significance

Historical Context of Multi-Heterocyclic Compounds in Drug Discovery

The integration of multiple heterocyclic systems into single molecular entities has been a cornerstone of medicinal chemistry since the 20th century. Early successes, such as the β-lactam antibiotics and benzodiazepines, demonstrated that fused or linked heterocycles could achieve unparalleled selectivity and potency. By the 1990s, approximately 60% of small-molecule drugs contained at least one heterocyclic component, with nitrogen-containing rings dominating oncology and CNS therapeutics.

The evolution of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and C–H activation methodologies enabled systematic exploration of polyheterocyclic space. For instance, the diarylheterocyclic COX-2 inhibitors (e.g., celecoxib) showcased how strategic positioning of sulfonamide and pyrazole moieties could fine-tune isoform selectivity. Similarly, kinase inhibitors like imatinib highlighted the critical role of pyridine and pyrimidine rings in targeting ATP-binding pockets.

Modern drug discovery increasingly favors hybrid scaffolds that combine orthogonal pharmacophores. A 2021 analysis revealed that 38% of FDA-approved small molecules between 2015–2020 contained ≥2 distinct heterocycles, up from 22% in 2000–2005. This trend reflects growing recognition of multi-heterocyclic systems' ability to:

  • Engage multiple subpockets in binding sites
  • Modulate solubility and permeability via dipole interactions
  • Resist oxidative metabolism through electron-withdrawing substituents

Convergent Structural Elements: Pyridazine, Imidazole, Piperazine, and Trifluoromethylated Moieties

Pyridazine (1,2-Diazine)

The pyridazine core in the target compound contributes:

  • High dipole moment (4.23 D) : Facilitates π-π stacking with aromatic residues (e.g., Tyr, Phe) and enhances aqueous solubility
  • Dual hydrogen-bond acceptors : N1 and N2 can coordinate structural water molecules or protein backbone amides
  • Weak basicity (pKa ~1.3) : Minimizes protonation at physiological pH, favoring blood-brain barrier penetration

Pyridazine's utility is exemplified in relugolix (gonadotropin-releasing hormone antagonist), where its dipole stabilizes interactions with Asp299 and Asn318 of the receptor.

Imidazole

The 1H-imidazole substituent provides:

  • pH-dependent tautomerism : Enables adaptive binding to both acidic and basic residues
  • Metal-chelating capacity : Critical for inhibiting metalloenzymes (e.g., carbonic anhydrase, histone deacetylases)
  • Aromatic amine mimicry : Serves as a bioisostere for purine bases in kinase inhibitors

Imidazole-containing drugs like metronidazole and cimetidine demonstrate the motif's versatility across antimicrobial and antiulcer applications.

Piperazine

The 4-(3-(trifluoromethyl)phenyl)sulfonylpiperazine moiety confers:

  • Conformational flexibility : The chair-boat transitions enable adaptation to binding pocket topography
  • Solubility enhancement : Piperazine's basic nitrogen (pKa ~9.8) improves water solubility at gastric pH
  • Sulfonamide linker : Introduces hydrogen-bond donor/acceptor pairs and stabilizes protein-ligand complexes via sulfone-oxygen interactions

Piperazine derivatives feature prominently in antipsychotics (e.g., trifluoperazine) and antihistamines (e.g., cetirizine).

Trifluoromethyl Group

The -CF3 substituent on the phenyl ring:

  • Enhances metabolic stability : Resists cytochrome P450-mediated oxidation due to strong C-F bonds
  • Modulates lipophilicity : Hansch π parameter of 0.88 balances membrane permeability and solubility
  • Induces electrostatic steering : The electron-withdrawing effect directs electrophilic aromatic substitution to specific positions

Table 1. Comparative Physicochemical Properties of Heterocyclic Components

Heterocycle Dipole Moment (D) logP H-Bond Acceptors Metabolic Vulnerability
Pyridazine 4.23 1.02 2 Low (C-H activation resistant)
Imidazole 3.67 0.39 2 Moderate (N-methylation common)
Piperazine 1.12 -0.47 2 High (N-oxidation likely)
-CF3 - 0.88 0 Very Low

Rationale for Research Interest in Combined Heterocyclic Systems

The fusion of pyridazine, imidazole, piperazine, and trifluoromethyl groups creates synergistic effects that address key challenges in lead optimization:

  • Complementary Polar Surface Areas :

    • Pyridazine (50.1 Ų) and imidazole (41.3 Ų) provide hydrogen-bonding capacity without excessive hydrophilicity
    • Piperazine sulfonamide contributes 85 Ų polar surface area, enhancing solubility while the -CF3 group counters with hydrophobic surface area (≈30 Ų)
  • Metabolic Resilience :

    • Pyridazine's electron-deficient ring resists oxidative cleavage
    • Trifluoromethyl group blocks aromatic hydroxylation pathways
    • Piperazine N-sulfonylation prevents N-oxidation, a common metabolic pathway for unsubstituted piperazines
  • Target Versatility :

    • Imidazole's metal-chelating ability targets zinc-dependent enzymes
    • Pyridazine's dipole suits protein kinase ATP-binding pockets
    • Sulfonamide linker enables allosteric modulation (e.g., COX-2 inhibitors)
  • Synthetic Tractability :

    • Pyridazine allows regioselective functionalization at C3 and C6 positions via SNAr reactions
    • Imidazole can be introduced via Ullmann coupling or nucleophilic substitution
    • Piperazine sulfonylation proceeds efficiently under mild conditions

This strategic assembly of motifs follows the "molecular toolkit" paradigm in modern drug design, where validated pharmacophores are combinatorially assembled to probe novel biological space. The compound's structural complexity (MW = 467.4 g/mol, rotatable bonds = 6) remains within Lipinski guideline thresholds, suggesting favorable oral bioavailability potential.

Properties

IUPAC Name

3-imidazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-2-1-3-15(12-14)30(28,29)27-10-8-25(9-11-27)16-4-5-17(24-23-16)26-7-6-22-13-26/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPTUJIEOAEJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H19F3N6S\text{C}_{17}\text{H}_{19}\text{F}_3\text{N}_6\text{S}

It features an imidazole ring, a pyridazine moiety, and a piperazine group, which are known to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In a study involving various derivatives, compounds with similar structures showed IC50 values ranging from 2 to 10 µM against different cancer cell lines, indicating potential as anticancer agents .

Anti-Tubercular Activity

In the search for new anti-tubercular agents, derivatives of imidazole and pyridazine have been synthesized and evaluated. One study highlighted that certain compounds demonstrated IC90 values between 3.73 and 4.00 µM against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance efficacy against tuberculosis .

The mechanism of action for compounds in this class often involves inhibition of specific kinases or enzymes crucial for cellular proliferation and survival. For instance, similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression, such as BCR-ABL in chronic myelogenous leukemia (CML) .

Case Study 1: Nilotinib Derivative

A closely related compound, Nilotinib, which incorporates the imidazole and piperazine components, has been successfully used in clinical settings for treating imatinib-resistant CML. It functions by selectively inhibiting BCR-ABL tyrosine kinase activity, demonstrating the therapeutic potential of this chemical framework .

Case Study 2: Anti-Tubercular Research

In a recent study aimed at discovering new anti-tubercular agents, several derivatives were synthesized based on the imidazole-pyridazine scaffold. Among these, one compound exhibited an EC50 of 2 nM against Mycobacterium tuberculosis, showcasing the potential for developing effective treatments against resistant strains .

Data Tables

Compound NameStructureIC50/IC90 ValuesBiological Activity
Compound AStructure AIC50: 5 µMAntitumor
Compound BStructure BIC90: 4 µMAnti-tubercular
NilotinibNilotinibIC50: 10 nMCML Treatment

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s uniqueness lies in its pyridazine-imidazole scaffold and sulfonylated piperazine side chain. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Scaffold Key Functional Groups Molecular Weight ([M+H]⁺) Reference
Target Compound Pyridazine Imidazole, sulfonyl piperazine, -CF₃ 451.4*
1-(3-(Trifluoromethyl)phenyl)urea (11e) Thiazole-phenylurea Urea, thiazole, piperazine, hydrazinyl-oxoethyl 534.1
1-(4-(Trifluoromethyl)phenyl)urea (11d) Thiazole-phenylurea Urea, thiazole, piperazine, hydrazinyl-oxoethyl 534.1
3-Methyl-1-((4-phenylpiperazin-1-yl)sulfonyl)-1H-imidazol-3-ium Imidazolium Sulfonyl piperazine, methylimidazolium Not reported

*Calculated from molecular formula C₁₈H₁₆F₃N₇O₂S.

Functional Group Analysis

  • Sulfonyl vs. Urea Linkages: The target compound’s sulfonyl-piperazine group contrasts with the urea-thiazole motifs in compounds 11a–11o .
  • Trifluoromethyl (-CF₃) Substituent : Present in both the target compound and analogs like 11d and 11e, the -CF₃ group augments lipophilicity and metabolic resistance, a common strategy in medicinal chemistry .
  • Scaffold Differences : The pyridazine-imidazole core of the target compound differs from the thiazole-phenylurea scaffold in 11a–11o. Pyridazine’s electron-deficient nature may influence π-π stacking interactions in biological targets compared to thiazole’s aromaticity .

Pharmacological and Physicochemical Implications

  • Solubility : Sulfonamides generally exhibit lower aqueous solubility than ureas, which may necessitate formulation adjustments for in vivo studies .
  • Target Selectivity : The imidazole ring may coordinate metal ions (e.g., in enzyme active sites), whereas urea derivatives could engage in broader hydrogen-bond networks .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution for imidazole coupling and sulfonylation of the piperazine moiety. Key intermediates (e.g., trifluoromethylphenyl sulfonyl chloride) require controlled anhydrous conditions to avoid hydrolysis . To optimize yield:

  • Use Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal conditions for sulfonylation efficiency .
  • Employ computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and minimize side reactions .

Q. Which characterization techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves sulfonyl-piperazine and imidazole-pyridazine spatial arrangement (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm proton environments (e.g., trifluoromethyl group at δ ~110 ppm in 19F^{19}F) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers away from ignition sources (P210) .

Advanced Research Questions

Q. How can computational modeling predict biological activity and binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .
  • Molecular Docking : Simulate binding to therapeutic targets (e.g., bacterial enzymes or viral proteases). For pyridazine derivatives, docking into ATP-binding pockets (e.g., kinase inhibitors) requires flexible ligand sampling .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking predictions.

Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and test bioactivity.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} against target enzymes (e.g., COX-2, HIV protease).
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent hydrophobicity with potency .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models.

Q. How does the sulfonyl-piperazine moiety influence pharmacokinetics?

Methodological Answer:

  • Lipophilicity : LogP measurements (e.g., shake-flask method) show the sulfonyl group reduces membrane permeability but enhances solubility.
  • Metabolic Stability : Conduct liver microsome assays to assess CYP450-mediated oxidation. Piperazine sulfonylation often reduces first-pass metabolism .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify albumin binding, which impacts bioavailability.

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activities of pyridazine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., uniform cell lines, assay conditions).
  • Dose-Response Reproducibility : Replicate experiments with controlled impurity levels (e.g., HPLC purity >98% to exclude confounding effects) .

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